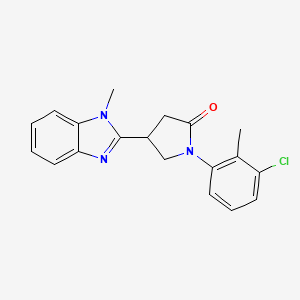![molecular formula C19H19N3O4 B11055486 4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11055486.png)
4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin-6-one family This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a furylmethyl group
Preparation Methods
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through a highly diastereoselective three-component reaction. This method involves the use of low-cost and readily accessible starting materials such as 4-hydroxypyran-2-ones, aromatic aldehydes, N-aryl enaminones, and pyrazole-5-amines . The reaction process includes a Knoevenagel condensation, Michael addition, cyclization, and ring-opening sequence . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,5-diones, while reduction may produce different derivatives of the parent compound .
Scientific Research Applications
This compound has shown promise in scientific research, particularly in the field of medicinal chemistry. Derivatives of pyrazolo[3,4-b]pyridin-6-one have been identified as potential anticancer agents . These compounds exhibit activity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . Additionally, they have been studied for their ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Beyond medicinal chemistry, this compound may also find applications in materials science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, which is crucial for cell division . This inhibition results in the disruption of the cell cycle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . Molecular docking and dynamics studies have provided insights into the binding interactions of this compound with tubulin .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolo[3,4-b]pyridin-6-one derivatives and quinoline-2,5-diones . These compounds share structural similarities and may exhibit comparable biological activities. the unique combination of the dimethoxyphenyl and furylmethyl groups in 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE distinguishes it from other derivatives, potentially offering enhanced or distinct biological activities .
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H19N3O4/c1-24-12-5-6-17(25-2)15(8-12)14-9-18(23)21-19-16(14)10-20-22(19)11-13-4-3-7-26-13/h3-8,10,14H,9,11H2,1-2H3,(H,21,23) |
InChI Key |
AOMZHAHIJZMHQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B11055410.png)
![3-(2,6-dichlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055419.png)
![3-(2-Chlorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055421.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11055425.png)
![2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile](/img/structure/B11055426.png)
![2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11055428.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055440.png)
![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
![1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B11055452.png)

![ethyl 4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11055458.png)
![4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11055464.png)

![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055471.png)
